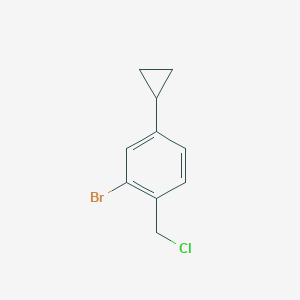![molecular formula C9H6BNO2S B15331859 (2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)
(2-Cyanobenzo[b]thiophen-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyanobenzo[b]thiophen-6-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzo[b]thiophene ring system with a cyano substituent at the 2-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanobenzo[b]thiophen-6-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-cyanobenzo[b]thiophene using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Cyanobenzo[b]thiophen-6-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Esterification: Reaction with alcohols to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Esterification: Alcohols and acid catalysts.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
Applications De Recherche Scientifique
Chemistry: (2-Cyanobenzo[b]thiophen-6-yl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Biology and Medicine: The compound can be used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit various biological activities, such as anticancer or antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and polymers. These materials have applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mécanisme D'action
The mechanism of action of (2-Cyanobenzo[b]thiophen-6-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the cyano and thiophene functionalities.
2-Thienylboronic Acid: Contains a thiophene ring but lacks the cyano substituent.
2-Cyanophenylboronic Acid: Contains a cyano group but lacks the thiophene ring.
Uniqueness: (2-Cyanobenzo[b]thiophen-6-yl)boronic acid is unique due to the presence of both the cyano and thiophene functionalities. These groups can influence the electronic properties and reactivity of the compound, making it a valuable building block in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C9H6BNO2S |
|---|---|
Poids moléculaire |
203.03 g/mol |
Nom IUPAC |
(2-cyano-1-benzothiophen-6-yl)boronic acid |
InChI |
InChI=1S/C9H6BNO2S/c11-5-8-3-6-1-2-7(10(12)13)4-9(6)14-8/h1-4,12-13H |
Clé InChI |
ANGGSNXQBCPTOF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C=C(S2)C#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Sodium 3-[4-[[1-[4-(Allyloxy)-6-methyl-2-pyrimidinyl]-1,2,3,6-tetrahydro-4-pyridyl]methoxy]phenyl]-4-hexynoate](/img/structure/B15331811.png)



![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)




![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)
